biological activity of 1-(4-Fluorophenyl)-3-(phenylsulfanyl)propan-1-one derivatives
biological activity of 1-(4-Fluorophenyl)-3-(phenylsulfanyl)propan-1-one derivatives
An In-depth Technical Guide to the Biological Activity of 1-(4-Fluorophenyl)-3-(phenylsulfanyl)propan-1-one Derivatives
Introduction: A Scaffold of Therapeutic Promise
In the landscape of medicinal chemistry, the identification of versatile molecular scaffolds is a cornerstone of drug discovery. One such scaffold, the 1,3-diarylpropan-1-one core, commonly found in chalcones and their derivatives, has garnered significant attention for its broad spectrum of biological activities.[1][2] This guide focuses on a specific, promising subclass: 1-(4-Fluorophenyl)-3-(phenylsulfanyl)propan-1-one and its derivatives.
This chemical family combines three key pharmacophoric features:
-
A Propan-1-one Linker: This three-carbon chain provides a flexible backbone, allowing the aromatic rings to adopt optimal orientations for target binding.
-
A 4-Fluorophenyl Moiety: The incorporation of a fluorine atom is a well-established strategy in drug design. Its high electronegativity and small size can enhance metabolic stability, improve membrane permeability, and increase binding affinity with biological targets.[3][4][5]
-
A Phenylsulfanyl Group: The introduction of a thioether linkage at the β-position creates a unique electronic and steric profile, distinguishing these compounds from the more common β-aminoketones (Mannich bases) and influencing their biological activity.
These derivatives, which can be classified as β-aryl-β-mercapto ketones, are being actively investigated for their potential as antimicrobial and anticancer agents.[6][7] This guide provides a comprehensive overview of their synthesis, biological evaluation, and mechanisms of action, tailored for researchers and professionals in drug development.
Core Chemical Structure
Caption: Core structure of 1-(4-Fluorophenyl)-3-(phenylsulfanyl)propan-1-one.
Synthesis and Chemical Characterization
The synthesis of 1-(4-fluorophenyl)-3-(phenylsulfanyl)propan-1-one derivatives is typically achieved through a straightforward and efficient two-step process. The foundational reaction is the Claisen-Schmidt condensation to form the chalcone precursor, followed by a Michael addition of thiophenol.[8]
General Synthesis Workflow
The process involves the base-catalyzed condensation of 4-fluoroacetophenone with a substituted benzaldehyde to yield a fluorinated chalcone (an α,β-unsaturated ketone). Subsequently, this intermediate undergoes a conjugate addition reaction with thiophenol to introduce the phenylsulfanyl group at the β-position of the carbonyl.
Caption: General workflow for the synthesis of the target derivatives.
Experimental Protocol: Synthesis of 1-(4-Fluorophenyl)-3-phenyl-3-(phenylsulfanyl)propan-1-one
This protocol provides a representative method for synthesizing a parent compound of this class.
Step 1: Synthesis of 1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate)
-
Dissolve 4-fluoroacetophenone (10 mmol) and benzaldehyde (10 mmol) in ethanol (30 mL) in a round-bottom flask.
-
Cool the mixture in an ice bath and add a 10% aqueous solution of sodium hydroxide dropwise with continuous stirring.
-
Allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Filter the precipitated solid, wash with cold water until neutral, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone.
Step 2: Synthesis of 1-(4-Fluorophenyl)-3-phenyl-3-(phenylsulfanyl)propan-1-one
-
Dissolve the chalcone from Step 1 (5 mmol) and thiophenol (5 mmol) in ethanol (25 mL).
-
Add a catalytic amount of piperidine (2-3 drops) and reflux the mixture for 2-4 hours.
-
Monitor the reaction completion via TLC.
-
After cooling, the product often precipitates out of the solution. If not, the solvent can be evaporated under reduced pressure.
-
Filter the solid product and wash with cold ethanol.
-
Purify the final compound by recrystallization from a suitable solvent like ethanol or ethyl acetate.[9]
-
Characterize the final product using IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Antimicrobial Activity
Chalcones and their heterocyclic analogues are well-documented for their wide-ranging antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][6][10][11] The introduction of fluorine and a phenylsulfanyl group can modulate this activity, often enhancing potency by increasing lipophilicity, which facilitates passage through microbial cell membranes.[8]
Mechanism of Antimicrobial Action
While the exact mechanisms can vary between derivatives and microbial species, several modes of action have been proposed for the broader chalcone class:
-
Cell Membrane Disruption: The lipophilic nature of these compounds allows them to intercalate into the bacterial cell membrane, disrupting its integrity and leading to the leakage of essential intracellular components and subsequent cell death.[6]
-
Enzyme Inhibition: These derivatives can inhibit crucial bacterial enzymes, such as DNA gyrase B or MurA transferase, which are essential for DNA replication and cell wall biosynthesis, respectively.[8]
-
Efflux Pump Inhibition: Some chalcones have been shown to inhibit bacterial efflux pumps, which are a primary mechanism of antibiotic resistance. This suggests a potential synergistic effect when used in combination with conventional antibiotics.[8]
Experimental Protocol: Antimicrobial Susceptibility Testing
The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) using a broth microdilution method.[6]
Caption: Pathway of tubulin inhibition leading to apoptosis.
2. Induction of Apoptosis: Beyond cell cycle arrest, these compounds can initiate apoptosis through various signals. Acridine orange staining in treated cells has confirmed apoptosis as a key mechanism of cytotoxicity. [12]This can involve the loss of mitochondrial membrane potential and the activation of caspase cascades. [13] 3. Enzyme Inhibition: Certain derivatives have been shown to interfere with enzymes vital for cancer cell proliferation and survival, such as DNA topoisomerase I, which manages DNA topology during replication. [14] 4. Estrogen Receptor (ER) Blockade: For hormone-dependent cancers like ER-positive breast cancer, β-aryl-β-mercapto ketones have been designed to function as selective estrogen receptor modulators (SERMs). By blocking the estrogen receptor, they inhibit the growth-promoting signals of estrogen in cancer cells. [7][9]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound. [7]
-
Cell Seeding: Cancer cells (e.g., MCF-7 breast cancer cells) are seeded into a 96-well plate at a density of ~5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The next day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) and a positive control (e.g., Tamoxifen or Doxorubicin) are included.
-
Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After incubation, MTT solution is added to each well, and the plate is incubated for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (such as DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC₅₀ (half-maximal inhibitory concentration) value is determined by plotting cell viability against the logarithm of the compound concentration.
Data Presentation: Anticancer Activity
The following table presents hypothetical IC₅₀ values to demonstrate how results are typically summarized.
| Compound ID | R Group (on Phenylsulfanyl Ring) | MCF-7 (Breast) IC₅₀ (µM) | PC-3 (Prostate) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) |
| I-a | H | 8.5 | 12.1 | 15.3 |
| I-b | 4-Cl | 4.2 | 6.8 | 9.1 |
| I-c | 4-OCH₃ | 10.3 | 15.9 | 22.4 |
| Doxorubicin | (Standard Drug) | 0.9 | 1.2 | 1.5 |
Structure-Activity Relationship (SAR) Insights
The biological activity of this scaffold is highly dependent on its substitution pattern. Synthesizing insights from related chalcone and β-aminoketone series allows for the formulation of key SAR principles. [13][15]
-
Role of the Fluorine Atom: The 4-fluoro substitution on the A-ring is critical. It generally enhances lipophilicity and metabolic stability, often leading to increased potency compared to non-fluorinated analogues. [8][12]The position of the fluorine is also important; substitutions at other positions could alter the electronic properties and binding interactions.
-
Substituents on the Phenylsulfanyl Ring: The electronic nature of substituents on the B-ring (the phenylsulfanyl moiety) significantly influences activity.
-
Electron-Withdrawing Groups (EWGs): Halogens (e.g., -Cl, -Br) or nitro groups often increase both antimicrobial and anticancer activity. Their inductive effect can enhance the electrophilicity of the carbonyl system or improve target binding affinity.
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or methyl (-CH₃) can have variable effects. In some cases, they may decrease activity, while in others, particularly in specific positions (ortho, para), they can enhance it, possibly by improving the steric fit in a receptor's binding pocket. [1]* The Thioether Linkage: The sulfur atom in the phenylsulfanyl group, compared to a nitrogen atom in β-aminoketones, provides a different size, angle, and hydrogen-bonding capability, which can lead to a distinct pharmacological profile. [16][17]
-
Conclusion and Future Directions
The 1-(4-Fluorophenyl)-3-(phenylsulfanyl)propan-1-one scaffold represents a highly promising platform for the development of novel therapeutic agents. The synthetic accessibility of these compounds, combined with their potent and multifaceted biological activities, makes them attractive candidates for further investigation. Key derivatives have demonstrated significant antimicrobial and anticancer effects in vitro, often acting through well-defined mechanisms such as membrane disruption or tubulin polymerization inhibition.
Future research in this area should focus on:
-
Lead Optimization: Expanding the library of derivatives with diverse substitutions on both aromatic rings to refine SAR and improve potency and selectivity.
-
Mechanism of Action Studies: Deeper investigation into the specific molecular targets and signaling pathways affected by the most potent compounds.
-
In Vivo Evaluation: Advancing lead candidates to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
-
Synergistic Studies: Exploring the potential of these compounds to act synergistically with existing antibiotics or chemotherapeutic drugs to overcome resistance and enhance therapeutic outcomes.
By pursuing these avenues, the full therapeutic potential of this versatile chemical scaffold can be unlocked, paving the way for the development of next-generation antimicrobial and anticancer drugs.
References
-
Al-Abdullah, E. S., Al-Harbi, N. A., El-Gazzar, A. R. B. A., & Al-Turkistani, A. A. (2021). Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. Molecules, 26(11), 3192. [Link]
-
da Cunha, M. P., de Cássia Orlandi Sardi, J., de Souza, F. P., & de Campos, R. (2020). Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. Brazilian Journal of Biology, 81, 880-888. [Link]
-
Hussein, F. H., Al-Ouqaili, M. T. S., & Ali, A. N. M. (2021). Synthesis and evaluation of chalcone derivatives for antimicrobial and antioxidant activities using microwave-assisted methodology. AIP Conference Proceedings, 2372(1), 050009. [Link]
-
Kauthale, V. V., & Nagargoje, D. R. (2021). Synthesis and Anti-Microbial Activity of Novel Substituted Chalcone Derivatives. Journal of Drug Delivery and Therapeutics, 11(4-S), 13-17. [Link]
-
Wójcik, M., Stilinović, V., & Trzybiński, D. (2023). Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications. International Journal of Molecular Sciences, 24(13), 10842. [Link]
-
ResearchGate. (n.d.). Structure-activity relationship of the synthesized compounds. ResearchGate. [Link]
-
ResearchGate. (n.d.). Structure–activity relationship studies on chalcone derivatives. ResearchGate. [Link]
-
Wang, L., Yuan, H., & Shan, Y. (2020). Design, synthesis and antiproliferative activity evaluation of fluorine-containing chalcone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 269-277. [Link]
-
Wang, Y., Wang, L., & Xia, Z. (2017). Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors. Scientific Reports, 7(1), 1-12. [Link]
-
Schönenberger, H., Bastug, T., Bindl, L., Adam, A., Adam, D., Petter, A., & Zwez, W. (1969). [Studies of mechanism of action on antimicrobically effective beta-aminoketones]. Pharmaceutica Acta Helvetiae, 44(11), 691–714. [Link]
-
Vaickelioniene, R., Vaickelionis, G., & Mickevicius, V. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 25(24), 5961. [Link]
-
Guo, Z., Zhu, Y., & Li, Y. (2022). Recent Advances of Bioactive Marine Natural Products in Drug Discovery. Marine Drugs, 20(1), 4. [Link]
-
Liu, K., Li, Q., & Zhang, Y. (2023). Comprehensive Overview of Ketone Bodies in Cancer Metabolism: Mechanisms and Application. International Journal of Molecular Sciences, 24(13), 10834. [Link]
-
Nenajdenko, V. G., Shastin, A. V., & Tabolin, A. A. (2023). 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. Molbank, 2023(2), M1620. [Link]
-
Ceylan, S., Yilmaz, M., & Küpeli Akkol, E. (2010). Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme. Zeitschrift für Naturforschung C, 65(11-12), 647-652. [Link]
-
Al-Zahrani, A. A., & Al-Ghamdi, A. M. (2021). Recent progress in the chemistry of β-aminoketones. RSC advances, 11(34), 20857-20881. [Link]
-
Szałabska, K., Szałabski, K., & Szymański, P. (2022). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Molecules, 27(24), 8831. [Link]
-
Yakovlieva, L., Holota, S., & Hunchak, V. (2022). Synthesis and Antitumor Activity of 5-Phenyl-1,3-thiazole-4-sulfonamide Derivatives. Scientia Pharmaceutica, 90(3), 44. [Link]
-
Bayanati, M., Firoozpour, L., & Navidpour, L. (2021). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Iranian Journal of Pharmaceutical Research, 20(4), 229-237. [Link]
-
ResearchGate. (n.d.). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. ResearchGate. [Link]
-
El-Gazzar, M. G., & El-Gazzar, A. B. A. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16(1), 989-1020. [Link]
-
Swamy, G. N., Kumar, C. S. A., & Kumar, K. A. (2012). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica, 4(2), 791-797. [Link]
-
ResearchGate. (n.d.). Biological evaluation of methanone as potential antineoplastic agent in 2D and 3D breast cancer models. ResearchGate. [Link]
-
Maldonado, H., Torres, C., & Tlapale, E. (2023). Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. Pharmaceuticals, 16(5), 754. [Link]
-
Lee, H., & Yoon, Y. (2022). Molecular Mechanisms for Ketone Body Metabolism, Signaling Functions, and Therapeutic Potential in Cancer. Molecules, 27(23), 8253. [Link]
-
Wang, C., He, Y., & Xu, Y. (2014). Development of β-amino-carbonyl compounds as androgen receptor antagonists. Acta Pharmacologica Sinica, 35(5), 689-700. [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.aip.org [pubs.aip.org]
- 11. annalsofrscb.ro [annalsofrscb.ro]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. [Studies of mechanism of action on antimicrobically effective beta-aminoketones] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Recent progress in the chemistry of β-aminoketones - PMC [pmc.ncbi.nlm.nih.gov]
